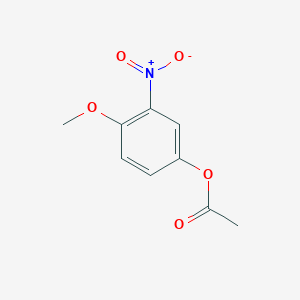

4-Methoxy-3-nitrophenyl acetate

Overview

Description

4-Methoxy-3-nitrophenyl acetate (CAS 10463-20-4) is an aromatic ester featuring a phenyl ring substituted with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 3-position, with an acetyloxy (-OAc) ester at the 1-position.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methoxy-3-nitrophenyl acetate, and how can purity be validated?

The synthesis typically involves acetylation of 4-methoxy-3-nitrophenol using acetyl chloride or acetic anhydride under basic conditions. For example, ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate was synthesized by reacting 3-nitro-4-methoxyaniline with ethyl 2-(chlorosulfonyl)acetate (80% yield), characterized via H NMR and HRMS . Purity validation should combine chromatographic (HPLC, TLC) and spectroscopic methods (NMR, HRMS). For nitroaromatic compounds, monitor byproducts like deacetylated or reduced derivatives using HPLC–MS/MS with internal standards (e.g., isotopically labeled analogs) .

Q. What solvent systems are recommended for improving solubility in experimental protocols?

Polar aprotic solvents (e.g., DMSO, DMF) or methanol/water mixtures are effective for dissolving nitroaromatic esters. Evidence for similar compounds (e.g., 4-methoxy-3-nitrophenol standard solutions) recommends methanol as a solvent due to its compatibility with nitro groups and stability at 0–6°C . For aqueous systems, use co-solvents like acetonitrile (≤20% v/v) to prevent precipitation .

Q. How should stability be assessed under varying storage conditions?

Conduct accelerated degradation studies under thermal (40–60°C), photolytic (UV light), and hydrolytic (acidic/alkaline buffers) stress. Monitor degradation via HPLC–MS/MS, noting nitro group reduction (common in acidic conditions) or ester hydrolysis. For long-term storage, refrigerate at 0–6°C in amber vials to prevent photodegradation and moisture uptake, as recommended for nitrophenol derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during characterization?

Discrepancies may arise from residual solvents, tautomerism, or isotopic patterns. For example, H NMR of ethyl 2-(N-(4-methoxy-3-nitrophenyl)sulfamoyl)acetate showed a singlet at δ 3.94 ppm for the CH group, corroborated by HRMS ([M+H] m/z 319.0535) . Use deuterated solvents to eliminate solvent peaks and 2D NMR (COSY, HSQC) to assign ambiguous signals. Cross-validate with computational methods (e.g., DFT for predicting chemical shifts) .

Q. What mechanistic insights explain the reactivity of the nitro group in catalytic reductions?

The nitro group in this compound can be selectively reduced to an amine using Pd/C under H gas. The methoxy group’s electron-donating effect stabilizes the intermediate nitroso compound, directing reduction to proceed without ester cleavage. This selectivity is critical for synthesizing intermediates like N-(2-hydroxyethyl)-4-methoxy-3-nitro-aniline . Monitor reaction progress via in situ IR spectroscopy to detect NH stretching vibrations post-reduction.

Q. How can degradation pathways be modeled to predict shelf-life in biological assays?

Apply kinetic modeling (e.g., first-order decay) to degradation data from stress studies. For instance, ester hydrolysis follows pseudo-first-order kinetics in aqueous buffers, with rate constants dependent on pH. Use Arrhenius equations to extrapolate shelf-life at 25°C from accelerated thermal data. For biological assays, validate stability in cell culture media (e.g., DMEM + 10% FBS) over 24–48 hours .

Q. What strategies address low recovery rates in solid-phase extraction (SPE) for quantitative analysis?

Optimize SPE sorbent chemistry: Hydrophilic-lipophilic balance (HLB) cartridges are effective for nitroaromatic esters. Precondition with methanol followed by pH 7 buffer to retain the compound. Elute with ethyl acetate:acetonitrile (70:30), achieving >90% recovery for similar nitrophenyl derivatives . Include deuterated internal standards (e.g., d-labeled analogs) to correct for matrix effects in LC–MS/MS .

Q. Methodological Notes

- Spectral Contradictions : Always cross-validate with multiple techniques (e.g., NMR, HRMS, IR) and computational tools .

- Reduction Selectivity : Use controlled H pressure (1–3 atm) and low catalyst loading (5% Pd/C) to avoid over-reduction .

- Degradation Modeling : Employ software like Phoenix WinNonlin for kinetic parameter estimation .

Comparison with Similar Compounds

The following compounds share structural similarities with 4-methoxy-3-nitrophenyl acetate, differing in substituents, functional groups, or scaffold modifications. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Physical Properties of this compound and Analogues

Structural and Electronic Differences

- Substituent Position and Electronic Effects: The relative positions of methoxy and nitro groups significantly alter electronic properties. In this compound, the para-methoxy group donates electrons via resonance, while the meta-nitro group withdraws electrons, creating a polarized ring system.

- Functional Group Variations :

- Methyl 2-(4-methoxy-3-nitrophenyl)acetate (CAS 34837-88-2) replaces the acetyloxy group with a methyl ester-linked acetic acid chain, increasing lipophilicity and altering hydrolysis kinetics .

- 4-Formyl-2-methoxy-3-nitrophenyl acetate (CAS 2698-69-3) introduces a formyl (-CHO) group, enhancing reactivity toward nucleophiles (e.g., in condensation reactions) compared to the parent acetate .

Preparation Methods

Nitration of Acetylated Vanillin Derivatives

Synthetic Route from Acetyl Vanillin

A widely cited method involves the nitration of acetyl vanillin (3-methoxy-4-acetoxybenzaldehyde) as a precursor . The reaction proceeds in dichloroethane or chloroform at low temperatures (−20°C to −10°C) using fuming nitric acid (HNO₃) as the nitrating agent. Key steps include:

-

Reagents : Acetyl vanillin, fuming HNO₃, dichloroethane.

-

Conditions : Stirring at 0–5°C for 1–2 hours, followed by quenching in ice water.

-

Yield : 85% with an isomer ratio of 9% (unwanted isomer 2A) .

Mechanistic Insight :

The nitration occurs preferentially at the meta position relative to the methoxy group due to the electron-donating effect of the acetoxy moiety. The reaction generates 4-formyl-2-methoxy-3-nitrophenyl acetate as the primary product .

Direct Nitration-Esterification of 4-Methoxyphenol

Two-Step Nitration and Esterification

This method involves sequential nitration and esterification of 4-methoxyphenol :

-

Nitration :

-

Esterification :

Advantages :

-

Scalable for industrial production due to straightforward purification (recrystallization from ethyl acetate/hexane) .

Regioselective Synthesis via Allyl Intermediate

Allyl Group Protection Strategy

A patent describes the use of 4-allyl-2-methoxyacetate as a starting material :

-

Reagents : 4-Allyl-2-methoxyacetate, HNO₃, H₂SO₄.

-

Conditions : Stirring in dichloromethane at 0°C for 3 hours.

-

Outcome : Selective nitration at the 3-position, yielding 4-allyl-2-methoxy-3-nitrophenyl acetate.

-

Isomer Separation : Recrystallization from ethyl acetate/hexane achieves >99% purity .

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0–5°C |

| Isomer Ratio | 12:1 (desired:unwanted) |

| Purity Post-Crystallization | 99.5% |

Esterification of Pre-Nitrated Phenols

Acid-Catalyzed Ester Exchange

A high-yield approach employs 4-methoxy-3-nitrophenol and acetic anhydride under acidic conditions :

-

Reagents : 4-Methoxy-3-nitrophenol, acetic anhydride, H₂SO₄.

-

Conditions : 70°C for 2 hours.

Optimization Notes :

-

Excess acetic anhydride (2.5 equiv) prevents di-ester formation.

Industrial-Scale Production Considerations

Process Intensification

Large-scale synthesis prioritizes cost efficiency and safety :

-

Continuous Flow Reactors : Reduce exothermic risks during nitration.

-

Solvent Recovery : Dichloroethane and acetic anhydride are recycled via distillation.

-

Purity Standards : HPLC monitoring ensures ≤0.5% impurity (e.g., isomers or unreacted phenol) .

Economic Metrics :

| Parameter | Industrial Benchmark |

|---|---|

| Raw Material Cost | $12/kg (acetyl vanillin route) |

| Energy Consumption | 150 kWh/kg |

| Annual Production | 50–100 metric tons |

Comparative Analysis of Methods

| Method | Yield | Isomer Control | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acetyl Vanillin | 85% | Moderate | High | $$ |

| Direct Nitration | 89% | High | Moderate | $ |

| Allyl Intermediate | 78% | Excellent | Low | $$$ |

| Acid-Catalyzed | 94% | High | High | $$ |

Challenges and Mitigation Strategies

-

Isomer Formation : Unwanted 2-nitro isomers (up to 20%) are minimized via low-temperature nitration or selective crystallization .

-

Byproduct Management : Hydrolysis of acetic anhydride to acetic acid is controlled using molecular sieves .

-

Safety : Exothermic nitration requires jacketed reactors with precise temperature control .

Recent Innovations

Properties

CAS No. |

39653-87-7 |

|---|---|

Molecular Formula |

C9H9NO5 |

Molecular Weight |

211.17 g/mol |

IUPAC Name |

(4-methoxy-3-nitrophenyl) acetate |

InChI |

InChI=1S/C9H9NO5/c1-6(11)15-7-3-4-9(14-2)8(5-7)10(12)13/h3-5H,1-2H3 |

InChI Key |

XUZGGGXQVSZPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.